molecular formula C10H6F3N B2522901 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 51791-29-8

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2522901
CAS No.: 51791-29-8
M. Wt: 197.16
InChI Key: KOVQKDRPQUROPC-OWOJBTEDSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted phenyl compound with different functional groups.

    3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: A compound with a similar trifluoromethylphenyl structure but different functional groups.

Uniqueness

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is unique due to its combination of a trifluoromethyl group and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQKDRPQUROPC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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